2,6-dichloro-3-(methylamino)benzoic acid
Description
2,6-Dichloro-3-(methylamino)benzoic acid (CAS: 1496649-43-4) is a chlorinated benzoic acid derivative featuring a methylamino group at the 3-position. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 242.09 g/mol (corrected from , which erroneously lists N₃O₃). This compound is structurally characterized by two chlorine atoms at the 2- and 6-positions and a methyl-substituted amine at the 3-position.
Properties
CAS No. |
2680539-87-9 |
|---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-(methylamino)benzoic acid typically involves the chlorination of 3-(methylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-3-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-3-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-(methylamino)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylamino group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differentiators and Implications
Substituent Effects: Methylamino vs. Sulfamoyl: The -NHCH₃ group offers hydrogen-bonding capability, while -SO₂NHCH₃ enhances solubility and target binding . Hydroxymethyl vs. Methoxy: The -CH₂OH group () increases hydrophilicity, favoring metabolic pathways, whereas -OCH₃ () reduces acidity.
Biological Relevance: Antibacterial activity in organotin derivatives () suggests the parent benzoic acid framework is a viable scaffold for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
